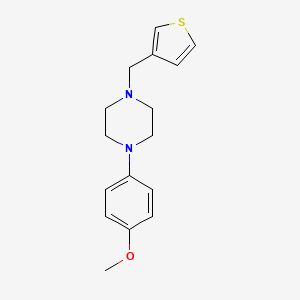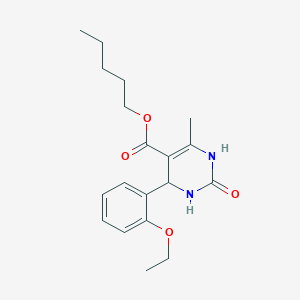![molecular formula C15H15ClN2O4 B5093044 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline](/img/structure/B5093044.png)
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is an organic compound with the molecular formula C15H15ClN2O4. This compound is known for its unique chemical structure, which includes a chloro-substituted aniline, a nitro group, and a methoxyphenoxyethyl side chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-nitroaniline to introduce the nitro group. This is followed by the reaction with 3-methoxyphenol to form the methoxyphenoxyethyl side chain. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxyphenoxyethyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-nitroaniline: Lacks the methoxyphenoxyethyl side chain.
3-methoxyphenoxyethylamine: Lacks the chloro and nitro groups.
2-nitroaniline: Lacks the chloro and methoxyphenoxyethyl groups.
Uniqueness
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the methoxyphenoxyethyl side chain, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-21-12-3-2-4-13(10-12)22-8-7-17-14-9-11(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELOEQDOYIGWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide](/img/structure/B5092969.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5092982.png)
![(6Z)-5-imino-6-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5092990.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5092998.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5093006.png)
![2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B5093008.png)
![4-methoxy-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B5093011.png)
![(4Z)-4-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5093025.png)
![1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5093028.png)
![diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(dimethylamino)methyl]phosphonate](/img/structure/B5093036.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5093050.png)
![2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3Z)-1-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B5093060.png)

